molecular formula C17H19ClN2O3S2 B6493567 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide CAS No. 1049865-68-0

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide

Cat. No. B6493567
CAS RN: 1049865-68-0
M. Wt: 398.9 g/mol
InChI Key: DNOVSRXLJQQAAO-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide is a new and novel molecule that has been studied in recent years and shows potential for use in a variety of scientific applications. This compound is a member of the piperidine-2-carboxamide family and is composed of a five-chlorothiophen-2-yl sulfonyl group and a four-methylphenyl piperidine-2-carboxamide. This compound has been studied for its potential to be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor of certain enzymes.

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Inhibition of these enzymes has been found to lead to the inhibition of acetylcholine and butyrylcholine, respectively, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Inhibition of these enzymes has been found to lead to the inhibition of acetylcholine and butyrylcholine, respectively, which can lead to a variety of physiological effects. These effects can include changes in blood pressure, heart rate, and respiration, as well as changes in the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide has several advantages and limitations for use in lab experiments. One advantage of this compound is that it is relatively easy to synthesize and can be used in a wide range of experiments. Additionally, this compound has been found to be effective as an inhibitor of certain enzymes, making it useful for studying the effects of enzyme inhibition on biochemical and physiological processes. However, this compound is not without its limitations. It is relatively expensive to synthesize and can be difficult to obtain in large quantities. Additionally, this compound has not been extensively studied, so its effects on biochemical and physiological processes are not fully understood.

Future Directions

The potential future directions for 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide are numerous. One potential future direction is to further study the biochemical and physiological effects of this compound. Additionally, this compound could be studied for its potential use as a catalyst in organic synthesis and biochemistry. Finally, this compound could be studied for its potential use as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Synthesis Methods

The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide is a multi-step process that involves the use of several reagents. The first step involves the preparation of a 5-chlorothiophen-2-yl sulfonyl chloride by reacting 5-chlorothiophen-2-yl sulfonyl chloride with sodium thiosulfate. The second step involves the reaction of the sulfonyl chloride with 4-methylphenyl piperidine-2-carboxamide, which is then followed by the reaction of the resulting product with sodium bicarbonate to yield the desired compound.

Scientific Research Applications

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide has been studied for its potential use in several scientific research applications. It has been studied as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor of certain enzymes. In organic synthesis, this compound has been found to be useful in the synthesis of several organic compounds, such as thiophenes and pyridines. In biochemistry, this compound has been studied for its potential use as a catalyst in the synthesis of various biochemicals. Finally, this compound has been studied for its potential use as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methylphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-12-5-7-13(8-6-12)19-17(21)14-4-2-3-11-20(14)25(22,23)16-10-9-15(18)24-16/h5-10,14H,2-4,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOVSRXLJQQAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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